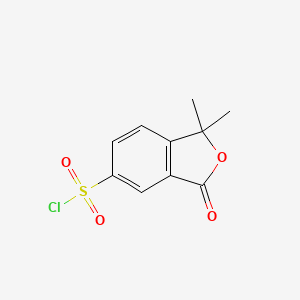

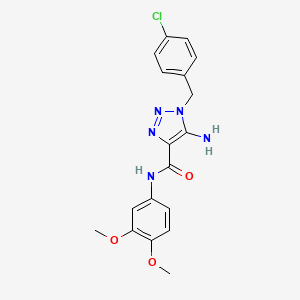

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a compound with the molecular weight of 242.17 . It is a solid substance stored under an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate . The InChI code for this compound is 1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a solid substance stored under an inert atmosphere at 2-8°C . Its molecular weight is 242.17 .科学的研究の応用

Synthesis and Chemical Reactions

Stereoselective Synthesis

Utilized in stereoselective synthesis of sulfonated 1,3-dihydroisobenzofurans through radical multicomponent reactions, providing diverse substituents and complete stereoselectivity under mild conditions (Shi et al., 2019).

Generation of Sulfene

Acts as a reactive dehydrating agent in generating sulfene (thioformaldehyde dioxide) for cycloaddition reactions, leading to various sulfur-containing compounds (Prajapati et al., 1993).

Decarboxylation Studies

Used to study the decarboxylation of salts in the presence of α,β-unsaturated ketones, contributing to understanding reaction mechanisms and synthetic pathways (Janowski & Prager, 1985).

Catalytic Applications

Applied in the synthesis of various organic compounds, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, demonstrating its utility as a catalyst in solvent-free conditions (Moosavi‐Zare et al., 2013).

Chemiluminescence Studies

Investigated for its role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, contributing to the study of base-induced chemiluminescence (Watanabe et al., 2010).

Solid-Phase Synthesis

Employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, demonstrating its potential in producing compounds with antibacterial activity (Holte et al., 1998).

Chlorosulfination Reactions

Involved in the chlorosulfination of aromatic methyl ethers, showcasing its reactivity in forming aromatic sulfinyl chlorides (Bell, 1985).

Polymer Synthesis

Used in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating its significance in advanced polymer chemistry (Liu et al., 2013).

Cycloaddition Reactions

Investigated in the chlorosulfonation of aldimine-isocyanate cycloadducts, contributing to the synthesis of various sulfonyl derivatives and sulfur–nitrogen heterocycles (Cremlyn et al., 2003).

Molecular Structure Studies

Utilized in the study of molecular structure and spectral properties of quaternary ammonium derivatives, aiding in understanding the behavior of such compounds (Kowalczyk, 2008).

Catalysis and Organic Synthesis

Demonstrated efficacy in the synthesis of β-acetamido ketones and xanthenes, underlining its role as an efficient catalyst in organic synthesis (Zare et al., 2012).

Fructose Dehydration Studies

Investigated for its dual catalytic function in the dehydration of fructose to 5-hydroxymethylfurfural, highlighting its multifaceted role in catalysis (Ryu et al., 2012).

Polyarylate Synthesis

Applied in the synthesis of polyarylates containing sulfone or ether and sulfone groups, crucial for developing high-performance materials (Hsiao & Chiou, 2001).

Polymer Degradation Studies

Contributed to the understanding of thermal degradation behavior of aromatic polyamide–hydrazides, essential for evaluating polymer stability (Al-mehbad & Mohamed, 2009).

Amino Acid Derivative Synthesis

Involved in creating new amino acid derivatives, advancing the field of organic chemistry and pharmaceuticals (Riabchenko et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1,1-dimethyl-3-oxo-2-benzofuran-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-10(2)8-4-3-6(16(11,13)14)5-7(8)9(12)15-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZBOCRJFCJTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2807326.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)

![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)